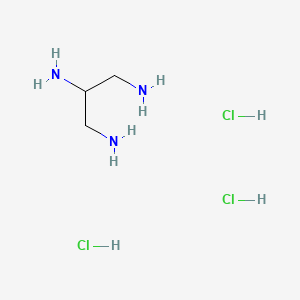
Propane-1,2,3-triamine trihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propane-1,2,3-triamine trihydrochloride is a chemical compound with the molecular formula C3H15Cl3N3. It is a triamine derivative, meaning it contains three amine groups (-NH2) attached to a propane backbone. This compound is often used in various chemical and biological research applications due to its unique properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Propane-1,2,3-triamine trihydrochloride can be synthesized through the reaction of propane-1,2,3-triamine with hydrochloric acid. The reaction typically involves dissolving propane-1,2,3-triamine in water and then adding hydrochloric acid to the solution. The mixture is then heated to promote the formation of the trihydrochloride salt. The resulting product is then purified through crystallization .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and purification systems helps in achieving consistent quality and efficiency in production .
Analyse Des Réactions Chimiques
Types of Reactions
Propane-1,2,3-triamine trihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary or primary amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are often employed.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Secondary or primary amines.
Substitution: Various substituted amines depending on the reagents used.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of propane-1,2,3-triamine trihydrochloride involves its ability to form strong hydrogen bonds and coordinate with metal ions. The amine groups can donate lone pairs of electrons to metal ions, forming stable complexes. These complexes can then participate in various chemical reactions, including catalysis and redox processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methyl-2-aminomethylpropane-1,3-diamine
- 2-Ethyl-2-aminomethylpropane-1,3-diamine
Uniqueness
Propane-1,2,3-triamine trihydrochloride is unique due to its specific arrangement of amine groups, which allows it to form stable complexes with a wide range of metal ions. This property makes it particularly useful in coordination chemistry and catalysis .
Propriétés
Formule moléculaire |
C3H14Cl3N3 |
|---|---|
Poids moléculaire |
198.52 g/mol |
Nom IUPAC |
propane-1,2,3-triamine;trihydrochloride |
InChI |
InChI=1S/C3H11N3.3ClH/c4-1-3(6)2-5;;;/h3H,1-2,4-6H2;3*1H |
Clé InChI |
DZDYQIWUGDQMRN-UHFFFAOYSA-N |
SMILES canonique |
C(C(CN)N)N.Cl.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



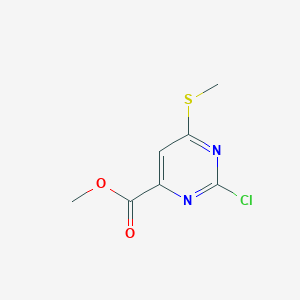
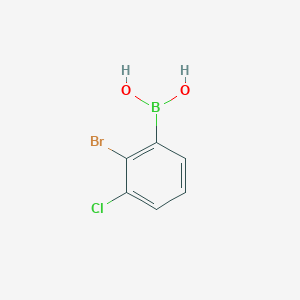
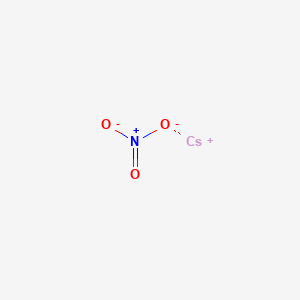
![L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-O-[(trifluoromethyl)sulfonyl]-, methyl ester](/img/structure/B12511031.png)
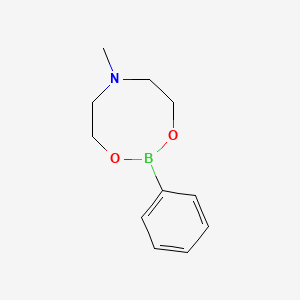

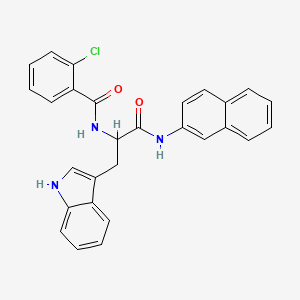
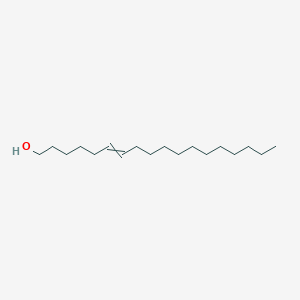
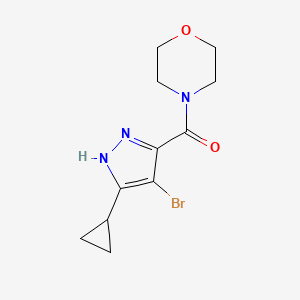
![4-Hydroxy-1-methyl-1H-benzo[c][1,2]thiazine 2,2-dioxide](/img/structure/B12511059.png)
![3-(4-chlorophenyl)-6-{4-[5-(trifluoromethyl)-2-pyridinyl]piperazino}-2,4(1H,3H)-quinazolinedione](/img/structure/B12511069.png)
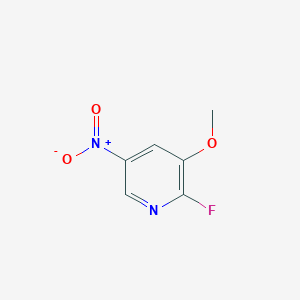
![N-[4-(3,4-Dihydroisoquinolin-2(1H)-yl)butyl]-3-phenylprop-2-enamide](/img/structure/B12511080.png)
